molecular formula C12H11N3O3 B1391724 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester CAS No. 1309672-63-6

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester

Cat. No. B1391724
M. Wt: 245.23 g/mol
InChI Key: VRBZBTAEZNQVQU-UHFFFAOYSA-N
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Description

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester (OPPME) is a synthetic compound that has been studied for its potential biomedical applications. It has a wide range of uses, from being used as an anti-inflammatory agent to being investigated for its potential therapeutic benefits in various diseases. OPPME is a small molecule with a molecular weight of 256.3 g/mol and a melting point of 140°C. It has a relatively low solubility in water (1.3 mg/mL) and a high solubility in methanol and ethanol.

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, have been synthesized and characterized, indicating the potential for similar processes with 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester (Shen, Huang, Diao, & Lei, 2012).
  • The regiospecific synthesis of pyrazole derivatives, including methyl esters, highlights the importance of crystallography in identifying compound structures, relevant to the study of 3-Oxo derivatives (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Transformations

  • A study on ω-heterocyclic amino acids synthesized from carboxy lactams, involving pyrazole derivatives similar to 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester, shows the significance of regiospecific ring-chain-transformation, which could be applicable to the 3-Oxo compound (Singh, Sinha, Jain, Salman, Naqvi, & Anand, 2005).

Medicinal Chemistry and Catalysis

  • Pyrazole derivatives have been utilized in the synthesis of new pyrazolo and pyrimidine derivatives, which could be paralleled in studies involving 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester (Abdelhamid & Gomha, 2013).
  • The synthesis and study of anticancer properties of pyrazole derivatives highlight the potential therapeutic applications of similar compounds like 3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester (Qiao, Chen, Zhang, Huang, Zhang, & Li, 2021).

Photophysical Properties

properties

IUPAC Name

methyl 3-oxo-3-(3-pyridin-4-yl-1H-pyrazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-18-12(17)7-11(16)10-6-9(14-15-10)8-2-4-13-5-3-8/h2-6H,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBZBTAEZNQVQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC(=NN1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester
Reactant of Route 6
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3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester

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